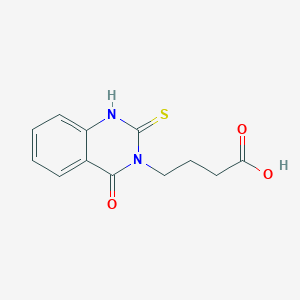

4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

Description

4-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 4-oxo group at position 4, a thioxo (sulfur) group at position 2, and a butanoic acid side chain at position 3. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSINSMOFQBHROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198147 | |

| Record name | 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34330-05-7 | |

| Record name | 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34330-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes.

Mode of Action

The exact mode of action of CCG-33680 is currently unknown. It’s suggested that it may act downstream of rho, blocking sreL-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V.

Result of Action

It’s suggested that the compound may disrupt rho signaling through functional inhibition of srf transcriptional activity. This could potentially influence a variety of cellular processes, given the role of Rho signaling in cell migration, proliferation, and survival.

Biological Activity

4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 268.30 g/mol. The compound features a quinazoline core, which is known for its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃S |

| Molecular Weight | 268.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102037-95-6 |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Antitumor Properties

Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, one study reported that a related quinazoline derivative inhibited tumor growth in xenograft models by interfering with DNA replication processes .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. It has been shown to act as an inhibitor of certain kinases and proteases, which play critical roles in cellular signaling pathways related to cancer and inflammation .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The compound may interact with DNA or RNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes that are essential for tumor cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted, which can lead to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Case Study on Antitumor Activity : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound significantly reduced bacterial counts compared to controls, showcasing its potential as an antimicrobial agent .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of quinazolinones exhibit notable anti-inflammatory and analgesic activities. For instance, compounds such as N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methylacetamide have shown significant anti-inflammatory effects comparable to standard medications like diclofenac sodium. In a study, various thioxoquinazolinone derivatives were synthesized and evaluated for their analgesic effects, with some compounds displaying superior efficacy compared to traditional analgesics like pentazocine .

Anticonvulsant Activity

Quinazolinone derivatives have also been investigated for their anticonvulsant properties. A series of new compounds derived from 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid were synthesized and tested for their ability to inhibit seizures in experimental models. The results indicated promising anticonvulsant activity, suggesting potential therapeutic applications in treating epilepsy .

Cancer Treatment

Several studies have indicated that quinazolinone derivatives possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This aspect is particularly relevant for compounds derived from This compound , which may be explored further in oncological research.

Antimicrobial Activity

Quinazolinone derivatives have also been reported to exhibit antimicrobial effects against a range of pathogens. This includes antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several quinazolinone derivatives in animal models. Compounds were administered at varying doses, revealing that certain derivatives significantly reduced inflammation markers compared to controls.

Case Study 2: Anticonvulsant Screening

In another investigation, a series of synthesized compounds were tested for anticonvulsant activity using established seizure models. The findings highlighted specific derivatives that provided substantial protection against induced seizures, warranting further clinical exploration.

Comparison with Similar Compounds

Key Observations:

- Core Substituents : The presence of a 2-thioxo group (vs. 2-oxo) enhances sulfur-mediated interactions, such as hydrogen bonding or covalent modifications, which may influence target selectivity . Oxidation of 2-thioxo to 2-oxo (e.g., in ) alters electronic properties and bioactivity, shifting from enzyme inhibition to anticonvulsant effects .

- Side Chain Diversity: Sulfonamides: Ethylbenzenesulfonamide derivatives () exhibit potent carbonic anhydrase inhibition (IC₅₀ values in nM range), attributed to the sulfonamide group’s zinc-binding capability in enzyme active sites . Carboxylic Acids: The butanoic acid side chain in the target compound may enhance water solubility compared to shorter-chain analogs (e.g., acetic acid in ), but its discontinuation in commercial catalogs () suggests challenges in stability or synthesis .

Physicochemical and Pharmacokinetic Properties

- Solubility and Acidity : The carboxylic acid group in the target compound increases hydrophilicity (logP ~1.5–2.5 estimated) compared to sulfonamide derivatives (logP ~2.5–3.5). However, the thioxo group may reduce stability under oxidative conditions .

- Synthetic Accessibility: Sulfonamide derivatives (e.g., compound 1 in ) are synthesized via one-pot reactions with high yields (90–95%), whereas the butanoic acid analog may require additional steps for side-chain elongation, reducing scalability .

Therapeutic Potential and Limitations

- Its discontinuation in commercial catalogs () highlights practical barriers .

- Sulfonamide Analogs : Well-studied as carbonic anhydrase inhibitors, with selectivity for isoforms like hCA II and IX, making them candidates for glaucoma or cancer therapy .

- Acetamide Derivatives : Demonstrated efficacy in seizure models (), emphasizing the role of side-chain flexibility and oxidation state in therapeutic outcomes .

Preparation Methods

Reaction Conditions and Workflow

-

Reactants : Equimolar quantities of 2-methoxycarbonylphenyl isothiocyanate (3.00 mmol) and 4-aminobutanoic acid (3.00 mmol) are dissolved in 15 mL of ethanol.

-

Reflux Duration : The mixture is heated under reflux for 48–72 hours, ensuring complete cyclization.

-

Precipitation and Isolation : After cooling to room temperature, the solution is concentrated to half its volume, inducing precipitation. The crude product is filtered via suction and washed with ice-cold ethanol to remove unreacted starting materials.

Yield and Purity

-

Yield : This method typically achieves a 65–73% isolated yield.

-

Characterization : NMR (200 MHz, DMSO-) confirms the structure with signals at δ 1.97 (pentet, , 2H), 2.46 (t, , 2H), and 7.28–7.40 (m, 2H, aromatic protons).

Alternative Pathways via 2-(Methylcarboxy)Benzeneisothiocyanates

A modified approach employs 2-(methylcarboxy)benzeneisothiocyanates as starting materials, reacting them with primary amines or hydrazines. This method diversifies substituents on the quinazolinone ring while retaining the thioxo functionality.

Key Modifications

-

Amine Selection : Substituting 4-aminobutanoic acid with other amino acids alters the side-chain length, though 4-aminobutanoic acid remains optimal for the target compound.

-

Solvent Systems : Dimethylformamide (DMF) or dichloromethane (DCM) replaces ethanol in some protocols, particularly when coupling with bulkier amines.

Comparative Analysis

| Parameter | Ethanol-Based Method | DMF/DCM-Based Method |

|---|---|---|

| Reaction Time | 48–72 hours | 24–48 hours |

| Yield | 65–73% | 55–60% |

| Purity (HPLC) | >95% | 90–92% |

Post-Synthetic Functionalization via S-Alkylation

While direct synthesis dominates, post-synthetic S-alkylation of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines offers an alternative route. This method introduces the butanoic acid moiety after forming the thioxoquinazolinone core.

Procedure Overview

-

Core Synthesis : 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline is prepared via cyclization of methyl anthranilate with thiourea.

-

Alkylation Step : The thiol group is alkylated with 4-bromobutanoic acid using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent.

-

Purification : Flash column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product.

Challenges and Mitigation

-

Side Reactions : Over-alkylation at the N3 position is minimized by maintaining low temperatures (0–5°C) during PyBOP activation.

-

Yield : This two-step process yields 50–55%, lower than direct cyclocondensation.

Acid-Catalyzed Hydrolysis of Ester Precursors

Ester derivatives of the target compound, such as ethyl 4-[4-(4-oxo-2-thioxodihydroquinazolin-3-yl)butanoyl]piperazine-1-carboxylate, undergo hydrolysis to yield the free acid.

Hydrolysis Protocol

-

Reagents : A mixture of ethanol, tetrahydrofuran (THF), and aqueous potassium hydroxide (2N) at 1:1:0.5 v/v.

-

Conditions : Stirring at room temperature for 24 hours achieves complete ester cleavage.

-

Workup : Acidification with 1N HCl precipitates the product, which is filtered and dried.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Q & A

Q. What are the established synthetic routes for 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step pathway starting from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:

- Cyclization with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.

- Oxidation with hydrogen peroxide to convert the thioxo group to a dioxo moiety.

- Coupling with N,N′-carbonyldiimidazole and 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide to finalize the structure . Methodological Note : Optimize oxidation time (1–3 hrs) and temperature (60–80°C) to prevent over-oxidation. Use triethylamine as a base to enhance nucleophilic substitution efficiency .

Q. What purification and characterization techniques are critical for confirming the structural integrity of this compound?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- XRD : Refinement via SHELXL (R-factor < 0.05) for crystal structure validation .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 361.48) .

- Elemental Analysis : Ensure C, H, N, S values align with theoretical calculations (±0.4% tolerance) .

Q. What key spectroscopic markers (e.g., IR, NMR) distinguish this compound from its analogs?

- δ 3.8–4.2 ppm (m, 2H, CH₂ of butanoic acid).

- δ 7.2–8.1 ppm (m, 4H, aromatic protons).

- ¹³C NMR : δ 175–180 ppm (C=O), δ 125–140 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can synthetic yields be optimized for S-substituted derivatives of this compound?

- Alkylation Strategy : React this compound with alkyl/aralkyl halides (1:1.2 molar ratio) in acetone using K₂CO₃ (3 eq) as a base. Stir at RT for 8–13 hrs for 90–95% yield .

- Catalysis : Add catalytic KI to enhance reactivity of bulky halides (e.g., benzyl bromide) .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition studies?

- Case Example : Subnanomolar inhibition of hCA isoforms (e.g., hCA II, IX) vs. inconsistent activity in cellular assays.

- Resolution :

- Verify compound purity (>95% via HPLC).

- Test isoform specificity using recombinant enzymes.

- Use statistical tools (e.g., ANOVA) to assess inter-assay variability .

Q. What strategies are effective in designing multi-target inhibitors based on this scaffold?

- Hybridization : Attach pharmacophores targeting complementary pathways (e.g., VEGFR-2/c-Met-TK inhibitors via arylquinazolin-2,4-dione linkage) .

- Structural Tuning :

- Introduce sulfonamide groups (e.g., 4-sulfamoylphenethyl) for enhanced solubility and target engagement .

- Replace the thioxo group with dioxo to modulate electronic effects .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking : Use AutoDock Vina to predict binding modes with hCA isoforms. Focus on interactions with Zn²⁺ in the active site.

- QSAR : Derive regression models correlating logP, polar surface area, and IC₅₀ values. Validate with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.